molecular formula C11H12N4 B13881853 3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Katalognummer: B13881853
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: MTNFGKFIYRDRAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining pyridine and imidazopyrazine moieties, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multi-step procedures. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization reactions. For instance, the synthesis might start with the preparation of pyridine derivatives, which are then subjected to cyclization with imidazopyrazine precursors under specific conditions such as reflux in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis procedures to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or imidazopyrazine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Eigenschaften

Molekularformel

C11H12N4

Molekulargewicht

200.24 g/mol

IUPAC-Name

3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C11H12N4/c1-2-4-13-9(3-1)10-7-14-11-8-12-5-6-15(10)11/h1-4,7,12H,5-6,8H2

InChI-Schlüssel

MTNFGKFIYRDRAB-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=NC=C2C3=CC=CC=N3)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.